molecular formula C9H14N3NaO7P B034653 2'-Deoxycytidine 3'-monophosphate sodium salt CAS No. 102814-05-1

2'-Deoxycytidine 3'-monophosphate sodium salt

Cat. No.: B034653
CAS No.: 102814-05-1
M. Wt: 330.19 g/mol
InChI Key: GGZIBCGDGWHGCR-UHFFFAOYSA-N
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Description

2’-Deoxycytidine 3’-monophosphate sodium salt: is a nucleotide analog that plays a crucial role in the study of DNA synthesis and repair mechanisms. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the phosphate group is attached to the 3’ position. This compound is commonly used in biochemical and molecular biology research to investigate the mechanisms of DNA strand breakage and nucleic acid base modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxycytidine. The process begins with the protection of the hydroxyl groups on the sugar moiety, followed by selective phosphorylation at the 3’ position. The protecting groups are then removed to yield the desired compound. Common reagents used in this synthesis include phosphorylating agents such as phosphorus oxychloride (POCl3) and triethylamine (TEA) as a base .

Industrial Production Methods: Industrial production of 2’-Deoxycytidine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often employing chromatography techniques for purification. The final product is typically obtained as a sodium salt to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxycytidine 3’-monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Deoxycytidine 3’-monophosphate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxycytidine 3’-monophosphate sodium salt involves its incorporation into DNA strands during synthesis. The compound can induce DNA strand breaks by forming adducts with nucleic acid bases, leading to the cleavage of the DNA backbone. This process is mediated by the formation of reactive intermediates that attack the phosphodiester bonds in the DNA strand .

Comparison with Similar Compounds

  • 2’-Deoxycytidine 5’-monophosphate sodium salt
  • 2’-Deoxyadenosine 5’-monophosphate monohydrate
  • Inosine 5’-monophosphate disodium salt hydrate
  • Thymidine 5’-monophosphate disodium salt hydrate
  • 2’-Deoxyguanosine 5’-monophosphate sodium salt hydrate

Comparison: 2’-Deoxycytidine 3’-monophosphate sodium salt is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotides that are typically phosphorylated at the 5’ position. This unique structure allows it to be used in specialized studies of DNA strand breakage and repair mechanisms .

Properties

InChI

InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZIBCGDGWHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585127
Record name PUBCHEM_16219236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102814-05-1
Record name PUBCHEM_16219236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Deoxycytidine 3'-monophosphate sodium salt
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2'-Deoxycytidine 3'-monophosphate sodium salt
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